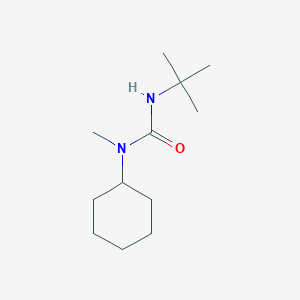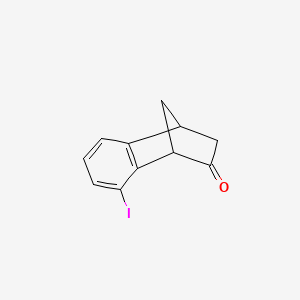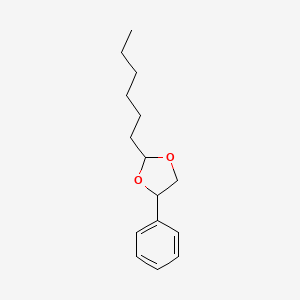
2-Hexyl-4-phenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-4-phenyl-1,3-dioxolane is an organic compound with the molecular formula C15H22O2 It belongs to the class of 1,3-dioxolanes, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of a carbonyl compound, such as benzaldehyde, with 1,2-hexanediol in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions in a solvent like toluene, with the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the product. Techniques such as continuous flow reactors and advanced separation methods may be employed to enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolanes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Hexyl-4-phenyl-1,3-dioxolane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hexyl-4-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures through acetalization. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound’s reactivity with various reagents enables it to participate in a wide range of chemical transformations, making it a versatile tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Hexyl-4-phenyl-1,3-dioxolane can be compared with other similar compounds, such as:
- 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane
- 2-Ethyl-4-phenyl-1,3-dioxolane
- 2,2-Dimethyl-4-phenyl-1,3-dioxolane
- 2-Butyl-4-phenyl-1,3-dioxolane
These compounds share the dioxolane ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of hexyl and phenyl groups in this compound provides distinct reactivity and stability, making it particularly valuable in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
55668-39-8 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2-hexyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-8-11-15-16-12-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,14-15H,2-4,8,11-12H2,1H3 |
InChI-Schlüssel |
KTOWLVSBAQAKPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1OCC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


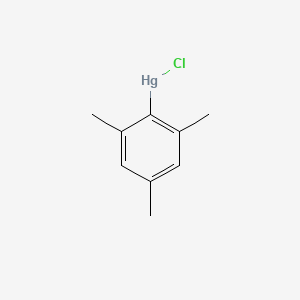


![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)


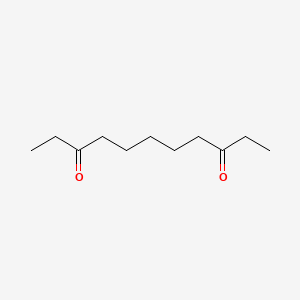
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
